Methyl 2-iodo-6-methoxybenzoate

Catalog No.
S6642737
CAS No.
1379337-67-3
M.F
C9H9IO3
M. Wt
292.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-iodo-6-methoxybenzoate

CAS Number

1379337-67-3

Product Name

Methyl 2-iodo-6-methoxybenzoate

IUPAC Name

methyl 2-iodo-6-methoxybenzoate

Molecular Formula

C9H9IO3

Molecular Weight

292.07 g/mol

InChI

InChI=1S/C9H9IO3/c1-12-7-5-3-4-6(10)8(7)9(11)13-2/h3-5H,1-2H3

InChI Key

UKQWVJWPFLNUPQ-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC=C1)I)C(=O)OC

Canonical SMILES

COC1=C(C(=CC=C1)I)C(=O)OC

Methyl 2-iodo-6-methoxybenzoate is an organic compound characterized by the molecular formula C10H11IO3. It belongs to the class of benzoates, specifically as an ester derivative of 2-iodo-6-methoxybenzoic acid. The structure features a methoxy group at the 6-position and an iodine atom at the 2-position of the benzene ring, contributing to its unique chemical properties and reactivity. This compound is of significant interest in organic synthesis due to its potential applications in medicinal chemistry and material science.

, including:

  • Nucleophilic Substitution Reactions: The iodine atom can be replaced by nucleophiles, such as sodium azide or potassium cyanide, under mild conditions.
  • Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.
  • Reduction Reactions: The ester group can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that methyl 2-iodo-6-methoxybenzoate exhibits notable biological activity. It has been studied for its potential anti-HIV properties and other pharmacological effects. The presence of the iodine atom may enhance its interaction with biological targets, making it a candidate for further investigation in medicinal chemistry .

Several methods are employed for synthesizing methyl 2-iodo-6-methoxybenzoate:

  • Iodination of 2-Methoxybenzoic Acid: This involves treating 2-methoxybenzoic acid with iodine and an oxidizing agent, followed by esterification with methanol in the presence of an acid catalyst.
  • Esterification: The iodinated benzoic acid can be reacted with methanol under acidic conditions to yield the ester.
  • Phase Transfer Catalysis: Recent advancements have introduced phase transfer catalysis techniques that allow for more efficient synthesis with higher yields and reduced use of hazardous reagents .

Methyl 2-iodo-6-methoxybenzoate finds applications in various fields:

  • Pharmaceuticals: Its unique structure allows it to serve as a precursor for synthesizing biologically active compounds.
  • Material Science: It can be used in creating functional materials due to its reactive nature.
  • Organic Synthesis: It serves as an intermediate in various synthetic pathways, particularly in the development of complex organic molecules.

Studies on the interactions of methyl 2-iodo-6-methoxybenzoate with biological systems have revealed its potential to modulate enzyme activity and receptor interactions. The halogen bonding facilitated by the iodine atom enhances its binding affinity to certain biological targets, which may lead to therapeutic effects .

Methyl 2-iodo-6-methoxybenzoate can be compared with several similar compounds, each exhibiting unique characteristics:

Compound NameKey Differences
Ethyl 2-iodo-6-methoxybenzoateContains an ethyl group instead of a methyl group.
Methyl 2-bromo-6-methoxybenzoateContains a bromine atom instead of iodine.
Methyl 2-iodo-4-methoxybenzoateMethoxy group is located at the 4-position.
Methyl 3-hydroxy-5-methoxybenzoateDifferent substitution pattern on the benzene ring.

These compounds share structural similarities but differ in their reactivity and biological activity due to variations in functional groups and positions on the benzene ring.

XLogP3

2.4

Hydrogen Bond Acceptor Count

3

Exact Mass

291.95964 g/mol

Monoisotopic Mass

291.95964 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-23-2023

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